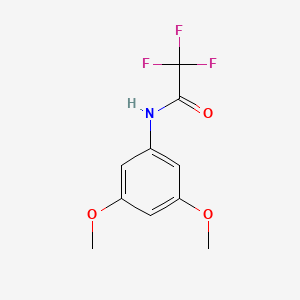

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Overview

Description

“N-(3,5-dimethoxyphenyl)acetamide” is a compound that belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethoxyphenyl)acetamide” has a linear formula of C10H13NO3 . Its molecular weight is 195.22 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” are not available, a study on a related compound, “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one”, presents an alternative synthesis that eliminates the need for a metal-based Lewis acid catalyst and column chromatography .

Scientific Research Applications

Synthesis of Aza-Peptides

“N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” has been used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines . These Ddz-protected hydrazines have wide applications in the synthesis of substituted hydrazines and in the synthesis of aza containing peptidomimetics .

Solid Phase Synthesis

The compound has been used in a general approach for solid phase synthesis of aza-peptides . This process involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide .

Drug Design

Aza-amino acid residues conserve the pharmacophores necessary for biological activity while inducing conformational changes and increased resistance to proteolytic degradation . These properties make aza-peptides attractive tools for structure-activity relationship studies and drug design .

Synthesis of Anticancer Compounds

A new compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4), was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline . This compound has shown promising results in in vitro cytotoxicity investigations on normal cell (WRL 68) and cancer cell lines (MCF-7, HT29 and HL60) .

Acute Toxicity Studies

The compound has been used in acute toxicity studies. In one study, no signs of toxicity were observed in mice even after being administered the highest dose of G4 .

Antiproliferative Activity

The compound has shown profound antiproliferative activity towards HL60 cancer cell lines .

Future Directions

While specific future directions for “N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide” are not available, a series of C-2 substituted derivatives of a related compound, “thienopyrimidinone”, were synthesized, and their inhibitory effects on FGFR1 were evaluated . The most promising compound, L11, showed remarkable FGFR1 inhibitory activity and anti-proliferative activity .

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-7-3-6(4-8(5-7)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVIFDIYLLRZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)

![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)

![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)

amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)

![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)

![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)

![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)